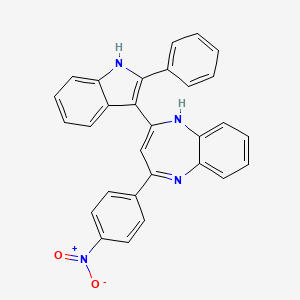
4-(4-Nitrophenyl)-2-(2-phenyl-3H-indol-3-ylidene)-2,5-dihydro-1H-1,5-benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Nitrophenyl)-2-(2-phenyl-3H-indol-3-ylidene)-2,5-dihydro-1H-1,5-benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound features a unique structure with a nitrophenyl group, an indole moiety, and a benzodiazepine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-2-(2-phenyl-3H-indol-3-ylidene)-2,5-dihydro-1H-1,5-benzodiazepine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Moiety: Starting from a suitable precursor, such as phenylhydrazine and an aldehyde, to form the indole ring.
Introduction of the Nitrophenyl Group: Nitration of a phenyl ring to introduce the nitro group.
Formation of the Benzodiazepine Core: Cyclization reactions involving appropriate amines and carbonyl compounds to form the benzodiazepine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or benzodiazepine moieties.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the indole or benzodiazepine rings.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential pharmacological activities, including anxiolytic or anticancer properties.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:
Binding to Receptors: It may interact with GABA receptors, similar to other benzodiazepines, leading to anxiolytic effects.
Enzyme Inhibition: It could inhibit specific enzymes, affecting biochemical pathways.
Signal Transduction: Modulation of signaling pathways involved in cell growth or apoptosis.
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Nitrazepam: Another benzodiazepine with a nitro group, used as a hypnotic.
Indole Derivatives: Compounds like tryptophan or serotonin, which contain the indole moiety.
Uniqueness
4-(4-Nitrophenyl)-2-(2-phenyl-3H-indol-3-ylidene)-2,5-dihydro-1H-1,5-benzodiazepine is unique due to its combination of a nitrophenyl group, an indole moiety, and a benzodiazepine core. This unique structure may confer distinct pharmacological or chemical properties compared to other similar compounds.
属性
CAS 编号 |
827347-68-2 |
|---|---|
分子式 |
C29H20N4O2 |
分子量 |
456.5 g/mol |
IUPAC 名称 |
4-(4-nitrophenyl)-2-(2-phenyl-1H-indol-3-yl)-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C29H20N4O2/c34-33(35)21-16-14-19(15-17-21)26-18-27(31-25-13-7-6-12-24(25)30-26)28-22-10-4-5-11-23(22)32-29(28)20-8-2-1-3-9-20/h1-18,31-32H |
InChI 键 |
JIZKRNVWKKRKLL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CC(=NC5=CC=CC=C5N4)C6=CC=C(C=C6)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[1-(4-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B15160578.png)
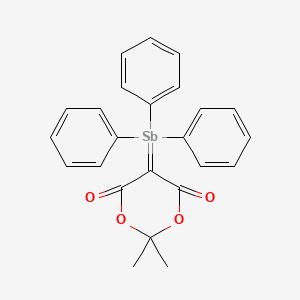
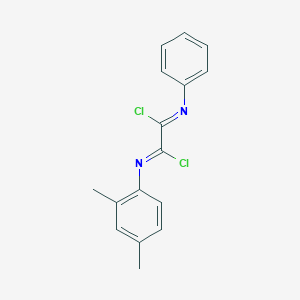
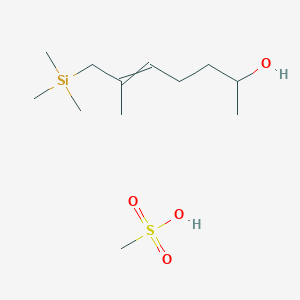

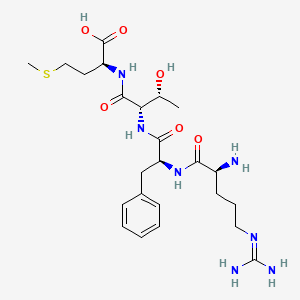
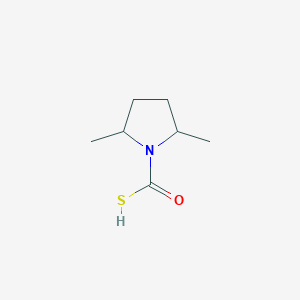
![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B15160625.png)
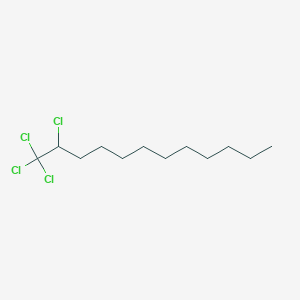
![3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile](/img/structure/B15160640.png)

![N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B15160667.png)


